molecular formula C10H9NO2S B13003355 Ethyl benzo[d]isothiazole-7-carboxylate

Ethyl benzo[d]isothiazole-7-carboxylate

Cat. No.: B13003355
M. Wt: 207.25 g/mol
InChI Key: LWUDGPXYJCGOLG-UHFFFAOYSA-N
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Description

Ethyl benzo[d]isothiazole-7-carboxylate is a heterocyclic compound that belongs to the class of isothiazoles. Isothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzene ring fused to an isothiazole ring, with an ethyl ester group attached to the carboxylate position. The unique structure of this compound makes it a valuable compound in various scientific research and industrial applications .

Preparation Methods

The synthesis of ethyl benzo[d]isothiazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-aminobenzenethiol with ethyl chloroformate in the presence of a base, followed by cyclization to form the isothiazole ring . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Ethyl benzo[d]isothiazole-7-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions include various substituted isothiazoles and benzene derivatives.

Scientific Research Applications

Ethyl benzo[d]isothiazole-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl benzo[d]isothiazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of essential biological processes in microorganisms or cancer cells. For example, it may inhibit the synthesis of nucleic acids or proteins, resulting in cell death or growth inhibition .

Comparison with Similar Compounds

Ethyl benzo[d]isothiazole-7-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the ethyl ester group, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl benzo[d]isothiazole-7-carboxylate (EBIC) is a compound belonging to the isothiazole class, characterized by its unique structure that includes a benzo ring fused with an isothiazole ring. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles recent findings on the biological activity of EBIC, highlighting its potential applications and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C₉H₇N₃O₂S
  • CAS Number : 2025499-21-0

The structure of EBIC features a carboxylate functional group, which enhances its reactivity and biological properties. The ethyl ester form contributes to improved solubility and bioavailability, making it particularly interesting for pharmaceutical applications.

Biological Activities

EBIC exhibits a range of biological activities, including:

  • Antimicrobial Activity :
    • EBIC has shown significant antimicrobial properties against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, including resistant strains such as Staphylococcus aureus and Escherichia coli.
    • A comparative analysis of related compounds indicates that EBIC has a notable effectiveness against Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent .
  • Anticancer Properties :
    • Research has demonstrated that EBIC derivatives exhibit cytotoxic effects on several cancer cell lines, including leukemia and solid tumors. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, which is crucial for its anticancer activity .
    • A study highlighted that compounds similar to EBIC inhibited the proliferation of leukemia cell lines with IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .
  • Anti-inflammatory Effects :
    • Some studies suggest that EBIC may also possess anti-inflammatory properties, although further investigation is required to elucidate the specific pathways involved.

The biological activity of EBIC is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : EBIC may act as an inhibitor of key enzymes involved in bacterial DNA replication and repair processes, such as DNA gyrase and topoisomerase IV. This inhibition disrupts bacterial growth and survival, making it a candidate for antibiotic development .
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism is vital for its anticancer efficacy .

Comparative Analysis with Related Compounds

The following table summarizes the activities of compounds related to EBIC:

Compound NameStructure TypeNotable Activity
Benzo[d]thiazoleHeterocyclic compoundAntimicrobial
4-Methylbenzo[d]isothiazoleMethyl-substituted variantAnticancer
Benzo[d]isothiazole-7-carboxylic acidCarboxylic acid derivativeAntimicrobial and anticancer
2-Aminobenzo[d]thiazoleAmino-substituted variantAntimicrobial and anti-inflammatory

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of EBIC against various bacterial strains. The minimal inhibitory concentrations (MICs) were determined using standard broth dilution methods. Results indicated that EBIC exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on leukemia cell lines demonstrated that EBIC derivatives significantly inhibited cell proliferation. The most active derivative showed an IC50 value of 4 µM against leukemia cells, indicating strong potential for further development in cancer therapy .

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

ethyl 1,2-benzothiazole-7-carboxylate

InChI

InChI=1S/C10H9NO2S/c1-2-13-10(12)8-5-3-4-7-6-11-14-9(7)8/h3-6H,2H2,1H3

InChI Key

LWUDGPXYJCGOLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1SN=C2

Origin of Product

United States

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